Norfloxacin-d8: A Comprehensive Technical Guide for Researchers
Norfloxacin-d8: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin-d8 is the deuterated analog of Norfloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. It serves as an invaluable tool in analytical and clinical research, primarily utilized as an internal standard for the quantification of Norfloxacin in complex biological matrices.[1][2] The incorporation of eight deuterium atoms into the piperazine moiety of the molecule results in a mass shift that allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical and physical properties. This guide provides a comprehensive overview of Norfloxacin-d8, its chemical structure, properties, synthesis, and applications, with a focus on its use in experimental protocols relevant to drug development professionals.
Chemical Structure and Properties
Norfloxacin-d8 is structurally identical to Norfloxacin, with the exception of the eight hydrogen atoms on the piperazine ring, which are replaced by deuterium atoms.
Chemical Name: 1-Ethyl-6-fluoro-7-(piperazin-1-yl-d8)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3][4]
Chemical Structure:
Caption: Chemical structure of Norfloxacin-d8.
Quantitative Data Summary
The following table summarizes the key quantitative data for Norfloxacin-d8, providing a valuable reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | [3] |
| Molecular Weight | 327.38 g/mol | [3] |
| Monoisotopic Mass | 327.1834 u | [4] |
| CAS Number | 1216601-32-9 | [3] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | ~221 °C (for Norfloxacin) | [5] |
| Isotopic Purity | Typically >98% for commercially available standards | |
| Solubility (Norfloxacin) | DMSO: ~3 mg/mL0.5 M NaOH: ~3.02 mg/mLEthanol: InsolubleWater: Insoluble | [6] |
| Storage and Stability | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. An extemporaneously prepared oral suspension of Norfloxacin (20 mg/mL) is stable for at least 56 days at both room temperature (23-25°C) and under refrigeration (3-5°C). | [7][8][9] |
Synthesis of Norfloxacin-d8
The synthesis of Norfloxacin-d8 involves the incorporation of deuterium into the piperazine ring, which is then coupled with the fluoroquinolone core. While specific proprietary synthesis methods may vary, a general approach involves the synthesis of deuterated piperazine (piperazine-d8) followed by its reaction with a suitable Norfloxacin precursor.
A common method for the synthesis of piperazine-d8 involves the catalytic exchange of hydrogen atoms with deuterium gas under high pressure and temperature in the presence of a catalyst.[10] Alternatively, reduction of an appropriate imide precursor, such as 1-methylpiperazine-3,5-dione, using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), can yield a deuterated piperazine ring.[11]
Once piperazine-d8 is synthesized, it can be reacted with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst and an alcohol solvent to yield Norfloxacin-d8.[12]
Experimental Protocols
Norfloxacin-d8 is a critical component in quantitative bioanalytical methods, particularly in pharmacokinetic and bioequivalence studies. Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification of Norfloxacin.[13]
Quantification of Norfloxacin in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the determination of Norfloxacin in human plasma using Norfloxacin-d8 as an internal standard.
1. Materials and Reagents:
-
Norfloxacin analytical standard
-
Norfloxacin-d8 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (blank)
-
Deionized water
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norfloxacin and Norfloxacin-d8 in a suitable solvent (e.g., 50:50 methanol:methylene chloride) to prepare individual stock solutions.[14]
-
Working Standard Solutions: Serially dilute the Norfloxacin primary stock solution with a suitable solvent (e.g., methanol) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Norfloxacin-d8 primary stock solution with a suitable solvent (e.g., acetonitrile) to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the Norfloxacin-d8 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norfloxacin: m/z 320.1 → 276.1
-
Norfloxacin-d8: m/z 328.1 → 284.1
-
-
Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Norfloxacin to Norfloxacin-d8 against the concentration of the Norfloxacin standards.
-
Determine the concentration of Norfloxacin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Norfloxacin
Norfloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, Norfloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Mechanism of action of Norfloxacin.
Experimental Workflow for Quantification using an Internal Standard
The use of an internal standard like Norfloxacin-d8 is a cornerstone of accurate quantitative analysis in complex samples. The following diagram illustrates the typical workflow.
Caption: Experimental workflow for quantification using an internal standard.
Conclusion
Norfloxacin-d8 is an essential analytical tool for researchers and drug development professionals involved in the study of Norfloxacin. Its use as an internal standard in LC-MS/MS and other analytical techniques provides the necessary accuracy and precision for robust quantitative analysis in various biological matrices. This guide has provided a detailed overview of its chemical properties, synthesis, and application in a relevant experimental protocol, along with a visualization of its mechanism of action and the analytical workflow in which it is employed. This information serves as a valuable resource for the effective utilization of Norfloxacin-d8 in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norfloxacin-d8 | C16H18FN3O3 | CID 57369361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norfloxacin-d8 | CAS 1216601-32-9 | LGC Standards [lgcstandards.com]
- 5. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medscape.com [medscape.com]
- 9. Stability of norfloxacin in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 11. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
